7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 g/mol . This compound is characterized by the presence of a bromine atom, a carboxylic acid group, and a phthalazine ring structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the bromination of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phthalazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can produce alcohols and higher oxidation state compounds, respectively .
Scientific Research Applications
7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 7-Bromo-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Comparison: Compared to similar compounds, 7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where bromine’s presence is crucial .
Properties
Molecular Formula |
C9H5BrN2O3 |
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Molecular Weight |
269.05 g/mol |
IUPAC Name |
7-bromo-4-oxo-3H-phthalazine-1-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-1-2-5-6(3-4)7(9(14)15)11-12-8(5)13/h1-3H,(H,12,13)(H,14,15) |
InChI Key |
TUNBQBXTHQIZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NNC2=O)C(=O)O |
Origin of Product |
United States |
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